molecular formula C9H5F6N3 B1658753 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 620533-92-8

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B1658753
M. Wt: 269.15
InChI Key: JKGHUBCPWOLOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381826B2

Procedure details

Add 1-azidomethyl-3,5-bistrifluoromethylbenzene (3.73 g, 13.8 mmol) and potassium carbonate (5.73 g, 41.4 mmol) to a solution of (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate (6.0 g, 13.8 mmol) in DMSO (16 mL). Heat to 40° C. and stir for approximately 20-24 h. Cool the reaction mixture to ambient temperature, and add the mixture to CH2Cl2 (75 mL) and 1 N NaOH (75 mL). Separate the layers, and extract the aqueous layer with CH2Cl2 (50 mL). Separate the layers, combine the organic layers and extract the combined organic layers with 1 N NaOH (2×50 mL). Add MgSO4 and acid-washed carbon (1.2 g), stir for 20 min and filter through Celite®. Concentrate the filtrate to a total weight of approximately 25 g. Add heptane (75 mL) dropwise over approximately 45 min. Seed the solution with the title compound if necessary. Stir the resulting slurry for 1 h and then filter to obtain the title compound. Dry the title compound, then add it to isopropanol (36 mL). Heat the mixture until the solid dissolves (approx. 65° C.). Allow the solution to cool to ambient temperature. Stir the resulting slurry for approximately 3 hours. Cool the slurry in an ice/water bath and stir for 2 h. Filter and dry to afford the title compound as a white solid. MS(IS) 588 (M+1). TLC (3% MeOH/CH2Cl2) Rf=0.17. 1H NMR (400 MHz, CDCl3): 5.46 (s, 2H); 7.19 (m, 5H); 7.36 (dd, 1H, J=4.9, 7.8); 7.45 (s, 2H); 7.59 (m, 1H); 7.83 (s, 1H); 7.93 (dd, 1H, J=1.5, 7.8); 8.56 (dd, 1H, J=1.5, 4.9); 8.70 (d, 2H, J=5.9).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[CH:6]=1)=[N+:2]=[N-:3].C(=O)([O-])[O-].[K+].[K+].P(O)(O)(O)=O.[Cl:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[C:37]([C:39]1[C:40]([CH:45]=[C:46](O)[C:47]2[CH:52]=[CH:51][N:50]=[CH:49][CH:48]=2)=[N:41][CH:42]=[CH:43][CH:44]=1)=[O:38].[OH-].[Na+]>CS(C)=O.C(Cl)Cl>[F:18][C:15]([F:16])([F:17])[C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([C:11]([F:13])([F:14])[F:12])[CH:8]=1)[CH2:4][N:1]1[C:46]([C:47]2[CH:48]=[CH:49][N:50]=[CH:51][CH:52]=2)=[C:45]([C:40]2[C:39]([C:37]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=3[Cl:30])=[O:38])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:3]=[N:2]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
5.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone phosphate
Quantity
6 g
Type
reactant
Smiles
P(=O)(O)(O)O.ClC1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C=C(C1=CC=NC=C1)O
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stir for approximately 20-24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to ambient temperature
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with CH2Cl2 (50 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the combined organic layers with 1 N NaOH (2×50 mL)
WASH
Type
WASH
Details
Add MgSO4 and acid-washed carbon (1.2 g)
STIRRING
Type
STIRRING
Details
stir for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate to a total weight of approximately 25 g
WAIT
Type
WAIT
Details
Add heptane (75 mL) dropwise over approximately 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
Stir the resulting slurry for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
22 (± 2) h
Name
Type
product
Smiles
FC(C=1C=C(CN2N=NC(=C2C2=CC=NC=C2)C2=NC=CC=C2C(=O)C2=C(C=CC=C2)Cl)C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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